molecular formula C8H8BrNO2 B8667288 1-Bromo-4-(2-nitroethyl)benzene

1-Bromo-4-(2-nitroethyl)benzene

Cat. No.: B8667288
M. Wt: 230.06 g/mol
InChI Key: LGJIRZABHAPNNL-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-nitroethyl)benzene is a brominated aromatic compound featuring a nitroethyl (-CH₂CH₂NO₂) substituent at the para position of the benzene ring. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitroethyl group introduces strong electron-withdrawing effects, influencing both electronic and steric properties . This compound is valuable in synthesizing pharmaceuticals, agrochemicals, and specialty materials, where its substituents enable regioselective functionalization .

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

1-bromo-4-(2-nitroethyl)benzene

InChI

InChI=1S/C8H8BrNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-4H,5-6H2

InChI Key

LGJIRZABHAPNNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

1-Bromo-4-(nitromethyl)benzene (CAS: 29559-25-9)
  • Structure: Features a nitromethyl (-CH₂NO₂) group instead of nitroethyl.
  • Electronic Effects : The shorter nitroalkyl chain reduces steric bulk but maintains strong electron-withdrawing character.
  • Reactivity : Higher reactivity in electrophilic substitution due to reduced steric hindrance compared to nitroethyl.
  • Physical Properties : Lower molecular weight (216.03 g/mol) and dipole moment (2.87 D) than nitroethyl derivatives .
1-Bromo-4-(3-thienyl)benzene (Compound 6 in )
  • Structure : Thiophene ring replaces nitroethyl.
  • Electronic Effects : The sulfur-containing thienyl group is less electron-withdrawing, enabling easier electrophilic aromatic substitution.
  • Reactivity : Used in Suzuki couplings and iodination (98% yield with NIS) to synthesize precursors for ethynyl derivatives .
1-Bromo-4-(trifluoromethoxy)benzene
  • Structure : Trifluoromethoxy (-OCF₃) substituent.
  • Electronic Effects : Stronger electron-withdrawing effect than nitroethyl, leading to greater ring deactivation.
  • Applications : Preferred in pharmaceuticals for enhanced metabolic stability .

Reactivity in Cross-Coupling Reactions

Compound Key Reaction Yield/Selectivity Notes Reference
1-Bromo-4-(2-nitroethyl)benzene Suzuki-Miyaura Coupling Moderate yields due to steric hindrance
1-Bromo-4-(chloromethyl)benzene One-Pot Dual Arylation High yields (57–96%) with diverse aryl groups
1-Bromo-4-(2-iodo-3-thienyl)benzene (7) Sonogashira Coupling Regioselective ethynyl introduction (73–98%)

Key Insight : The nitroethyl group in this compound may reduce coupling efficiency compared to less hindered analogs like 1-bromo-4-(chloromethyl)benzene .

Physical and Spectral Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Dipole Moment (D) Notable NMR Shifts (¹H/¹³C)
This compound ~246.04 ~250 (estimated) ~3.2 δ 4.5–4.7 (CH₂NO₂), δ 130–135 (C-Br)
1-Bromo-4-(nitromethyl)benzene 216.03 Not reported 2.87 δ 4.8–5.0 (CH₂NO₂)
1-Bromo-4-(pentafluoroethoxy)benzene 291.01 185.6 Not reported δ 7.2–7.5 (aromatic)

Trends : Nitroethyl derivatives exhibit higher molecular weights and polarity compared to nitromethyl analogs, impacting solubility in polar solvents.

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